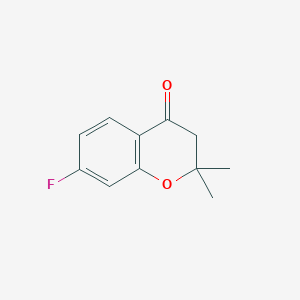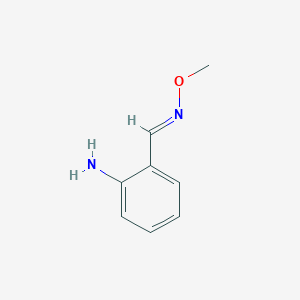
(E)-2-Aminobenzaldehyde O-methyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxime esters, such as “(E)-2-Aminobenzaldehyde O-methyl oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . Cyclic substrates undergo ring enlargement, and the secondary amine products are generally formed in good yields .Molecular Structure Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Physical And Chemical Properties Analysis
Oxime esters are versatile building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds . They have gained great attention in the last decade .Applications De Recherche Scientifique
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: Oximes, including (E)-2-Aminobenzaldehyde O-methyl oxime, are crucial in medicinal chemistry due to their ability to act as antidotes against nerve agents by reactivating acetylcholinesterase (AChE) . Methods of Application : The oxime is used in the synthesis of pharmaceutical derivatives, where it reacts with organophosphates to detoxify them . Results and Outcomes : Studies have shown that oximes can significantly reduce the mortality rate associated with organophosphate poisoning, with pralidoxime being an FDA-approved drug for this purpose .
Anticancer Research
Scientific Field
Anticancer Research Application Summary: Oxime and oxime ether moieties, such as those in (E)-2-Aminobenzaldehyde O-methyl oxime, are investigated for their potential to enhance the physicochemical and anticancer properties of various molecular frameworks . Methods of Application : These compounds are used in computational modeling and structure–activity relationship studies to design molecules with improved anticancer activities . Results and Outcomes : The incorporation of oxime moieties has been associated with increased antitumor activities across a range of structural frameworks .
Antibacterial Applications
Scientific Field
Microbiology Application Summary: Oxime-based cephalosporins, which may include derivatives of (E)-2-Aminobenzaldehyde O-methyl oxime, are used as antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative pathogens . Methods of Application : These antibiotics are synthesized using oxime intermediates and are administered to treat bacterial infections . Results and Outcomes : Clinical trials have demonstrated improved efficacy of oxime-based cephalosporins in treating bacterial infections .
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: (E)-2-Aminobenzaldehyde O-methyl oxime serves as an intermediate in organic synthesis, particularly in the Beckmann rearrangement for the synthesis of β-lactam derivatives . Methods of Application : The oxime is used in reactions under controlled conditions to yield desired pharmacological derivatives . Results and Outcomes : The use of oximes in synthesis has led to the development of a variety of drugs, including antibiotics and other pharmacologically active compounds .
Neurological Disorders Treatment
Scientific Field
Neurology Application Summary: Oximes, including (E)-2-Aminobenzaldehyde O-methyl oxime derivatives, are explored for their role in treating neurological disorders like multiple sclerosis . Methods of Application : These compounds are used as modulators of specific receptors implicated in neurological diseases . Results and Outcomes : Certain oxime ethers have been approved for clinical use, showing effectiveness in reducing the progression of neurological conditions .
Agricultural Chemistry
Scientific Field
Agricultural Chemistry Application Summary: Oximes, potentially including (E)-2-Aminobenzaldehyde O-methyl oxime, are used in agriculture for their pesticidal properties . Methods of Application : These compounds are applied as part of pest management strategies to protect crops from various pests . Results and Outcomes : The application of oximes in agriculture has contributed to the protection of crops and increased yields due to their effectiveness in pest control .
This analysis provides a detailed overview of the diverse applications of (E)-2-Aminobenzaldehyde O-methyl oxime in various scientific fields, highlighting its significance in research and practical applications.
Enzyme Reactivation
Scientific Field
Biochemistry Application Summary: Oximes such as (E)-2-Aminobenzaldehyde O-methyl oxime are known for their ability to reactivate enzymes like acetylcholinesterase (AChE) that have been inhibited by organophosphates, commonly found in nerve agents . Methods of Application : The oxime compound is administered to individuals exposed to organophosphates, where it binds to the inhibited enzyme and removes the phosphate group, thus reactivating the enzyme . Results and Outcomes : The reactivation rate can vary, but FDA-approved oximes like pralidoxime have shown significant efficacy in clinical settings .
Antimicrobial Drug Synthesis
Scientific Field
Pharmaceutical Chemistry Application Summary: Oxime-based cephalosporins, which may be synthesized using derivatives of (E)-2-Aminobenzaldehyde O-methyl oxime, are a class of β-lactam antibiotics with a broad spectrum of activity against various pathogens . Methods of Application : These antibiotics are synthesized through chemical reactions involving oxime intermediates and are used to treat infections caused by bacteria . Results and Outcomes : Several oxime-based cephalosporins, such as cefuroxime and cefpodoxime, have been approved by the FDA and are widely used in clinical practice .
Protective Groups in Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: Oximes, including (E)-2-Aminobenzaldehyde O-methyl oxime, are often used as protective groups for carbonyl compounds during various synthetic procedures . Methods of Application : The oxime is used to protect the carbonyl group from unwanted reactions during synthesis, and can later be removed to reveal the original functional group . Results and Outcomes : This application is crucial for the successful synthesis of complex organic molecules, ensuring the integrity of sensitive functional groups .
Antioxidant Properties
Scientific Field
Food Chemistry Application Summary Oximes possess antioxidant properties, which can be beneficial in preventing oxidative stress in food products. Derivatives of (E)-2-Aminobenzaldehyde O-methyl oxime may contribute to this application . Methods of Application : These compounds can be added to food products to prevent oxidation of fats and oils, thereby extending shelf life . Results and Outcomes : The effectiveness of oximes as antioxidants has been demonstrated in various studies, showing a reduction in the rate of oxidation in food products .
Chemical Sensors
Scientific Field
Analytical Chemistry Application Summary: Oximes, including (E)-2-Aminobenzaldehyde O-methyl oxime, can be used in the development of chemical sensors due to their ability to form stable complexes with metal ions . Methods of Application : These compounds are incorporated into sensor devices that detect the presence of specific metal ions based on changes in electrical or optical properties . Results and Outcomes : The use of oximes in sensors has led to the development of sensitive and selective detection methods for various metal ions .
Insecticidal Activity
Scientific Field
Agricultural Chemistry Application Summary Some oxime derivatives exhibit insecticidal activity and may be used in pest control. (E)-2-Aminobenzaldehyde O-methyl oxime derivatives could potentially be explored for this purpose . Methods of Application : These compounds can be formulated into pesticides and applied to crops to protect against insect pests . Results and Outcomes : The insecticidal properties of oximes have been validated in field studies, showing effectiveness in reducing pest populations and damage to crops .
Safety And Hazards
While oximes have versatile uses in the medical sector and have been indicated to possess biological activity, certain oximes exist in nature in plants and animals, but they are also obtained by chemical synthesis . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning .
Orientations Futures
Due to these abilities, new oxime compounds have been synthesized, and their biological activity has been verified . Often, modification of carbonyl compounds into oximes leads to increased activity . Nevertheless, in some cases, oxime activity is connected to the activity of the substrate . Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .
Propriétés
IUPAC Name |
2-[(E)-methoxyiminomethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFZEKGUORCII-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Aminobenzaldehyde O-methyl oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

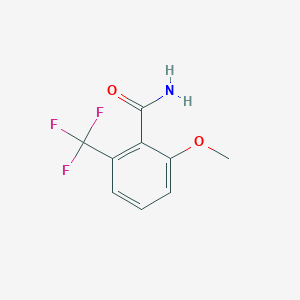
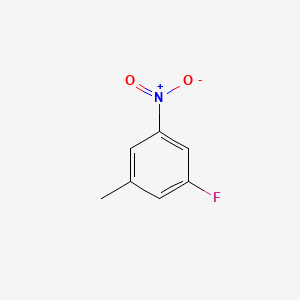

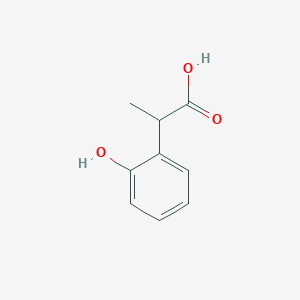

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

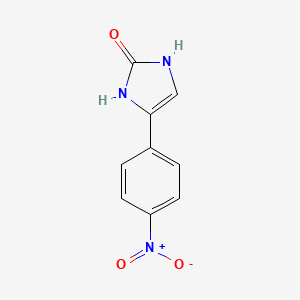
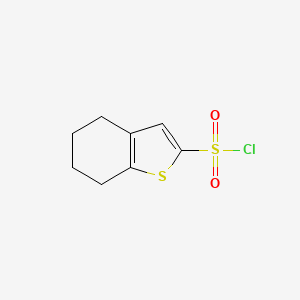

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
